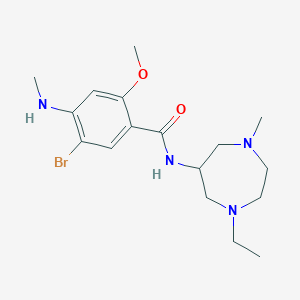
5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom, a diazepane ring, and multiple functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The bromine atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as receptors and enzymes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylamino-3-pyridinecarboxamide:
Other diazepane derivatives: Compounds with similar diazepane rings but different substituents, leading to variations in activity and applications.
Uniqueness
5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide is unique due to its specific combination of functional groups and the presence of a bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C17H27BrN4O2 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-bromo-N-(1-ethyl-4-methyl-1,4-diazepan-6-yl)-2-methoxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C17H27BrN4O2/c1-5-22-7-6-21(3)10-12(11-22)20-17(23)13-8-14(18)15(19-2)9-16(13)24-4/h8-9,12,19H,5-7,10-11H2,1-4H3,(H,20,23) |
InChI Key |
DALSFUWTAOKVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC(C1)NC(=O)C2=CC(=C(C=C2OC)NC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















